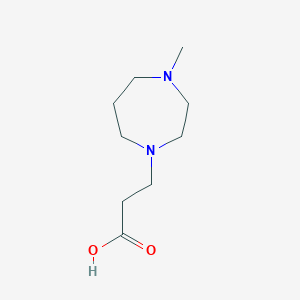

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid

Descripción general

Descripción

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is a chemical compound that belongs to the diazepane class of compounds. It has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is primarily used in proteomics research .

Métodos De Preparación

The synthesis of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid involves several steps. One common synthetic route includes the reaction of 4-methyl-1,4-diazepane with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylene group adjacent to the nitrogen atom in the diazepane ring undergoes selective oxidation. Common oxidizing agents include:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | Ketone derivative | Aqueous H₂SO₄, 60–80°C |

| CrO₃ | Carboxylic acid analog | Acetic acid, reflux |

This reactivity is attributed to the electron-rich environment of the diazepane ring, which facilitates hydrogen abstraction at the methylene position .

Alkylation and Acylation

The secondary amine in the diazepane ring participates in alkylation and acylation reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated derivatives :

Typical conditions: DMF, K₂CO₃, 50°C.

Acylation

Acetyl chloride or anhydrides react to form acylamides :

Triethylamine is often used as a base to neutralize HCl byproducts .

Acid-Base Reactions

The carboxylic acid group exhibits classical acid-base behavior:

| Reagent | Product | Application |

|---|---|---|

| NaOH | Sodium salt (water-soluble) | Purification or salt formation |

| HCl | Protonated form (crystalline) | Precipitation from solution |

The pKa of the carboxylic acid group is approximately 4.2–4.5, enabling deprotonation under mild basic conditions .

Coupling Reactions

The carboxylic acid group participates in peptide coupling reactions using activating agents:

| Reagent System | Nucleophile | Product |

|---|---|---|

| DCC/DMAP | Amines | Amide derivatives |

| EDC/HOBt | Alcohols | Esters |

These reactions are critical for generating prodrugs or conjugates in medicinal chemistry .

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions, the diazepane ring may undergo ring-opening:

-

Acidic Hydrolysis : Forms linear diamines and propanoic acid.

-

Base-Induced Rearrangement : Generates piperazine analogs via ring contraction .

Stability Under Synthetic Conditions

The compound demonstrates stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades in strong oxidizing or reducing environments .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is in pharmaceutical research. It serves as a lead compound for developing new therapeutics targeting various conditions, including:

- Cancer Treatment : The compound has been explored for its potential to inhibit specific proteins involved in cancer cell proliferation. For instance, it has been identified as a possible inhibitor of PRMT5, a protein implicated in several cancers. Studies have shown that modifications to the compound can enhance its potency and solubility, making it more effective as an inhibitor .

- Neurological Disorders : The structural properties of this compound suggest potential applications in treating neurological disorders. Compounds with diazepane structures are often investigated for their effects on neurotransmitter systems, which could lead to new treatments for conditions like anxiety or depression.

Research indicates that the compound may exhibit unique biological activities due to its specific combination of functional groups. For example:

- Inhibition of Enzymatic Activity : Studies have demonstrated that similar compounds can modulate the activity of enzymes involved in cellular signaling pathways. This modulation can lead to therapeutic effects in diseases where these pathways are dysregulated .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mecanismo De Acción

The mechanism of action of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation .

Comparación Con Compuestos Similares

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid can be compared with other diazepane derivatives such as:

4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar in structure but with different functional groups, leading to varied chemical properties and applications.

3-(4-Methylpiperazin-1-yl)propanoic acid: Another related compound with distinct biological activities

Actividad Biológica

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid, a compound with the molecular formula C₉H₁₈N₂O₂, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diazepane ring structure, which is significant for its interaction with biological targets. The compound has a molecular weight of 170.25 g/mol and a CAS number of 915923-47-6. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with neurotransmitter systems. Preliminary studies suggest that it may influence neurotransmitter regulation, particularly through interactions with metabotropic glutamate receptors (mGluRs) and GABA receptors, which are crucial in neurological function and disorders .

Applications in Research

1. Enzyme Interactions:

Research indicates that this compound is utilized in studies related to enzyme interactions and protein modifications. Its role as a building block in synthetic chemistry allows for the development of more complex molecules that can be used in drug design.

2. Neurological Disorders:

There is ongoing research into the therapeutic effects of this compound for neurological disorders. Its potential to act as an allosteric modulator suggests it could be beneficial in conditions such as anxiety and depression by enhancing the efficacy of neurotransmitter systems without the side effects associated with direct agonists .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case Study 1: Neurological Effects

A study explored the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated that administration led to reduced anxiety levels, suggesting its potential use in treating anxiety disorders .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of human lung adenocarcinoma cell growth. The mechanism was linked to acetylcholinesterase inhibition, highlighting its potential as an anticancer agent .

Propiedades

IUPAC Name |

3-(4-methyl-1,4-diazepan-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-4-2-5-11(8-7-10)6-3-9(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEROZOGSOPVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649218 | |

| Record name | 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-47-6 | |

| Record name | 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.